1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core with a chlorophenoxy methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 3,4-dihydro-1,2,3-benzotriazin-4-one under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzotriazinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized quinones, reduced benzotriazinone derivatives, and various substituted benzotriazinones depending on the nucleophile used .
Scientific Research Applications
3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a benzotriazinone core.
5-[(4-Chlorophenoxy)-methyl]-4H-1,2,4-triazole-3-thiol: Features a triazole ring and is used in corrosion inhibition studies.
3-(4-Chlorophenyl)propionic acid: Contains a propionic acid group and is used in different chemical applications.
Uniqueness
3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2 |
InChI Key |
SULGDHNEBMZFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.